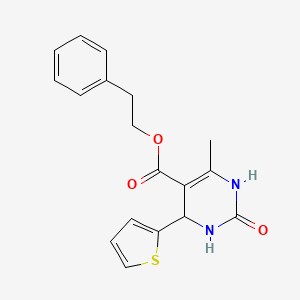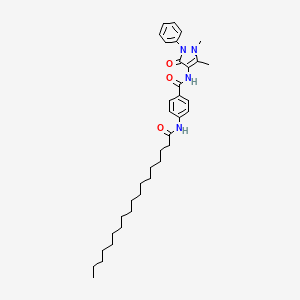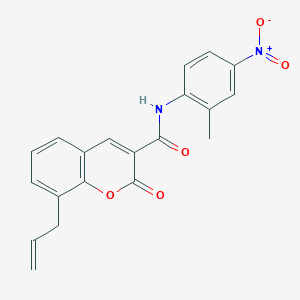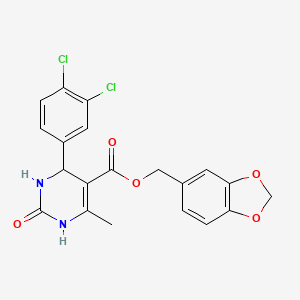
8-(羟甲基)-1,3,7-三甲基-3,7-二氢-1H-嘌呤-2,6-二酮
描述
Synthesis Analysis
The synthesis of purine derivatives often involves the modification of the purine ring system to introduce various substituents that can significantly alter the compound's biological activity and physical properties. For example, the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones has been explored, demonstrating the flexibility of the purine scaffold for derivatization and the potential for generating compounds with cardiovascular activity (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
The molecular structure of purine derivatives like 8-(hydroxymethyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione can be elucidated using techniques such as X-ray crystallography. Studies on similar compounds reveal the typical geometry of the fused rings in the purine system and how substituents influence the overall molecular conformation, which is critical for understanding the interaction with biological targets (Hirayama et al., 1993).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which can modify their chemical properties significantly. The introduction of different substituents through these reactions can lead to compounds with varied biological activities and physicochemical properties, enabling the exploration of their therapeutic potential (Šimo et al., 2000).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug design and development. Quantitative investigation of intermolecular interactions in compounds like 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione provides insights into their crystal packing, stability, and potential for forming solid-state materials with specific applications (Shukla et al., 2020).
Chemical Properties Analysis
The chemical properties of 8-(hydroxymethyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, such as reactivity, stability, and acidity/basicity, are influenced by the purine core and the nature of its substituents. These properties are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. The study of analogous compounds provides valuable information on how structural modifications impact these chemical properties, offering a basis for rational drug design (Pyrko, 2021).
科学研究应用
化学分析和表征
研究利用高效液相色谱法分离和表征了与 8-(羟甲基)-1,3,7-三甲基-3,7-二氢-1H-嘌呤-2,6-二酮密切相关的化合物中的杂质。例如,Desai 等人 (2011) 使用此方法分离和表征了 8-氯茶碱(一种具有结构相似性的化合物)中的杂质,强调了此类分析技术在理解和纯化化学物质中的重要性 (Desai, Patel, & Gabhe, 2011)。
药物应用
与 8-(羟甲基)-1,3,7-三甲基-3,7-二氢-1H-嘌呤-2,6-二酮结构相似的化合物已被研究其潜在的药物应用。Hirayama 等人 (1993) 描述了一种化合物 8-(二环丙基甲基)-1,3-二丙基黄嘌呤,作为腺苷 A1 受体的有效拮抗剂,说明了相关化合物在受体调节中的潜力 (Hirayama, Nagahara, Shimada, & Suzuki, 1993)。
化学反应和合成
类似于 8-(羟甲基)-1,3,7-三甲基-3,7-二氢-1H-嘌呤-2,6-二酮的化合物的反应性和合成是活跃的研究课题。Khaliullin 和 Shabalina (2020) 探索了类似化合物与二甲基甲酰胺中的三胺的异常反应,提供了对这些物质的复杂化学和潜在合成途径的见解 (Khaliullin & Shabalina, 2020)。
光化学和新型衍生物
Han 等人 (2008) 研究了使用光化学法合成与 8-(羟甲基)-1,3,7-三甲基-3,7-二氢-1H-嘌呤-2,6-二酮相关的化合物五羟苯托菲林的新型衍生物。他们的研究证明了光化学过程在合成嘌呤化合物独特衍生物中的潜力,这些衍生物可能在化学和药物中具有各种应用 (Han, Bonnet, & V. D. Westhuizen, 2008)。
分子结构和分子间相互作用
Shukla 等人 (2020) 对黄嘌呤衍生物(其结构与 8-(羟甲基)-1,3,7-三甲基-3,7-二氢-1H-嘌呤-2,6-二酮相似)中的分子间相互作用进行了定量分析。这项研究对于理解这些化合物在材料设计和药物制剂中的分子行为和潜在应用至关重要 (Shukla, Bandopadhyay, Sathe, & Chopra, 2020)。
合成和生物活性
研究还集中在新型嘌呤衍生物的合成及其潜在的生物活性上。Rida 等人 (2007) 合成了 8-取代的甲基黄嘌呤衍生物,探索了它们的体外抗癌、抗 HIV-1 和抗菌活性。此类研究突出了与 8-(羟甲基)-1,3,7-三甲基-3,7-二氢-1H-嘌呤-2,6-二酮结构相关的化合物可能产生的多种生物医学应用 (Rida, Ashour, El‐Hawash, El‐Semary, & Badr, 2007)。
安全和危害
未来方向
作用机制
Target of Action
The primary target of caffeine is the adenosine receptors in the brain . Adenosine is a neurotransmitter that promotes sleep and relaxation, and by blocking its receptors, caffeine produces a stimulant effect .
Mode of Action
Caffeine acts as an adenosine receptor antagonist . This means it binds to adenosine receptors without activating them, effectively blocking adenosine from binding and exerting its effects . This results in increased alertness and wakefulness .
Biochemical Pathways
Caffeine affects several biochemical pathways. It is metabolized in the liver by the cytochrome P-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline . In bacteria, caffeine degradation occurs mainly through the pathways of N-demethylation and C-8 oxidation .
Pharmacokinetics
Caffeine is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system . It has a large inter-individual variability in its pharmacokinetics, which can be influenced by factors such as lifestyle (e.g., smoking), the effects of drug-caffeine interactions (e.g., medication metabolized via CYP1A2), and the effect of disease .
Result of Action
The antagonism of adenosine receptors by caffeine results in a variety of effects. It has potent antioxidant properties , helping protect cells against UV radiation and slowing down the process of photoaging of the skin . Moreover, caffeine increases the microcirculation of blood in the skin and stimulates the growth of hair through inhibition of the 5-α-reductase activity .
Action Environment
The action of caffeine can be influenced by various environmental factors. For example, the synthesis pathway of caffeine in tea and coffee plants involves a four-step sequence consisting of three methylation reactions and one nucleosidase reaction using xanthine as a precursor . In addition, caffeine-based ionic liquids can be utilized in catalytic reactions, indicating that the chemical environment can influence the action of caffeine .
属性
IUPAC Name |
8-(hydroxymethyl)-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-11-5(4-14)10-7-6(11)8(15)13(3)9(16)12(7)2/h14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHAZAUOIYATAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284283 | |
| Record name | Caffeine, 8-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4921-51-1 | |
| Record name | Caffeine, 8-(hydroxymethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Caffeine, 8-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5126503.png)


![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5126523.png)

![2-(3,5-dimethyl-4-isoxazolyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)acetamide](/img/structure/B5126541.png)
![1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-4-piperidinol](/img/structure/B5126543.png)
![3-(propylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5126545.png)

![4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5126563.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinol](/img/structure/B5126594.png)

![8-[(2-hydroxyethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5126620.png)